BocNH-PEG8-CH2CH2NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

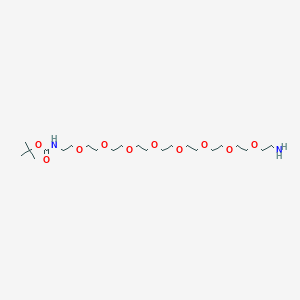

BocNH-PEG8-CH2CH2NH2, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a linear heterobifunctional polyethylene glycol (PEG) reagent. This compound contains an amine group and a Boc (tert-butoxycarbonyl) protected amine group. It is commonly used as a crosslinker with a PEG spacer group, which enhances the solubility and stability of peptides and proteins, and reduces their immunogenicity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG8-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with tert-butyl carbamate and an amine group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ultrafiltration.

化学反应分析

Types of Reactions

BocNH-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:

Substitution Reactions: The amine group can react with carboxyl groups or NHS esters to form amide bonds.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.

Deprotection Reactions: Reagents such as TFA or HCl are used under acidic conditions to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are amide-linked compounds.

Deprotection Reactions: The major product is the free amine derivative of the compound.

科学研究应用

BocNH-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:

Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.

Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of PEGylated compounds for various industrial applications

作用机制

The mechanism of action of BocNH-PEG8-CH2CH2NH2 involves its ability to form stable amide bonds through its amine groups. The PEG spacer group provides flexibility and hydrophilicity, which enhances the solubility and stability of the modified molecules. The Boc protecting group allows for selective deprotection under acidic conditions, enabling controlled release of the active amine group .

相似化合物的比较

Similar Compounds

Boc-NH-PEG-NH2: Another heterobifunctional PEG reagent with similar properties but different chain lengths.

Boc-NH-PEG12-CH2CH2NH2: A similar compound with a longer PEG chain, providing greater flexibility and solubility.

Boc-NH-PEG10-CH2CH2NH2: A compound with a slightly shorter PEG chain, offering different solubility and stability characteristics

Uniqueness

BocNH-PEG8-CH2CH2NH2 is unique due to its specific PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly useful in applications where moderate chain length is desired for optimal performance .

生物活性

BocNH-PEG8-CH2CH2NH2 is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound facilitates the selective degradation of target proteins by linking ligands to E3 ubiquitin ligases, thereby exploiting the ubiquitin-proteasome system. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 512.63 g/mol

- Molecular Formula : C23H48N2O10

- CAS Number : 1052207-59-6

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a PEG8 spacer, and an amine group that enhances solubility and biocompatibility.

This compound serves as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets a specific protein while the other binds to an E3 ubiquitin ligase. The binding of these components leads to the ubiquitination and subsequent degradation of the target protein through the proteasome pathway. This mechanism allows for targeted protein degradation, offering a novel approach in therapeutic applications.

In Vitro Studies

Research indicates that this compound has significant potential in various biological contexts:

- Targeted Protein Degradation : Studies have demonstrated that PROTACs using this compound can effectively degrade oncogenic proteins, providing a promising strategy for cancer therapy.

- Cellular Uptake and Distribution : The PEG moiety enhances solubility and cellular uptake, allowing for better distribution within biological systems. This property is crucial for achieving effective concentrations of PROTACs in target tissues.

- Selectivity and Efficacy : The design of this compound allows for high selectivity towards specific targets while minimizing off-target effects, which is essential for reducing potential side effects in therapeutic applications.

Case Studies

- Cancer Therapeutics : In a study published by An et al., the efficacy of PROTACs utilizing this compound was evaluated against various cancer cell lines. Results showed significant reductions in protein levels associated with tumor growth, highlighting its potential as a targeted therapy .

- Neurodegenerative Diseases : Another investigation explored the use of this compound in targeting misfolded proteins implicated in neurodegenerative disorders. The study found that PROTACs could effectively degrade these proteins, offering insights into new treatment avenues .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other common linkers used in PROTAC synthesis:

| Property/Linker | This compound | Other Linkers (e.g., Boc-NH-PPG) |

|---|---|---|

| Molecular Weight | 512.63 g/mol | 233.30 g/mol |

| Solubility | High | Moderate |

| Target Protein Degradation | Effective | Variable |

| Applications | Cancer, Neurodegeneration | Various |

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDFELJBUQILOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48N2O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。